molecular formula C25H29N5O B2639081 1-(6-(3,4-dimethylphenyl)pyridazin-3-yl)-N-(2-(pyridin-3-yl)ethyl)piperidine-3-carboxamide CAS No. 1251675-56-5

1-(6-(3,4-dimethylphenyl)pyridazin-3-yl)-N-(2-(pyridin-3-yl)ethyl)piperidine-3-carboxamide

Cat. No.: B2639081
CAS No.: 1251675-56-5
M. Wt: 415.541
InChI Key: HCFYEYGSOOWCOY-UHFFFAOYSA-N
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Description

1-(6-(3,4-dimethylphenyl)pyridazin-3-yl)-N-(2-(pyridin-3-yl)ethyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its complex structure, which includes a pyridazinyl group, a dimethylphenyl group, and a pyridinyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(3,4-dimethylphenyl)pyridazin-3-yl)-N-(2-(pyridin-3-yl)ethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinyl intermediate, followed by the introduction of the dimethylphenyl group and the piperidine carboxamide moiety. Common reagents used in these steps include various halogenating agents, coupling reagents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(6-(3,4-dimethylphenyl)pyridazin-3-yl)-N-(2-(pyridin-3-yl)ethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-(3,4-dimethylphenyl)pyridazin-3-yl)-N-(2-(pyridin-3-yl)ethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-(3,4-dimethylphenyl)pyridazin-3-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide
  • 1-(6-(3,4-dimethylphenyl)pyridazin-3-yl)-N-(2-(pyridin-4-yl)ethyl)piperidine-3-carboxamide

Uniqueness

1-(6-(3,4-dimethylphenyl)pyridazin-3-yl)-N-(2-(pyridin-3-yl)ethyl)piperidine-3-carboxamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-(2-pyridin-3-ylethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O/c1-18-7-8-21(15-19(18)2)23-9-10-24(29-28-23)30-14-4-6-22(17-30)25(31)27-13-11-20-5-3-12-26-16-20/h3,5,7-10,12,15-16,22H,4,6,11,13-14,17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFYEYGSOOWCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CN=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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